Z-His(Z)-OH

Descripción general

Descripción

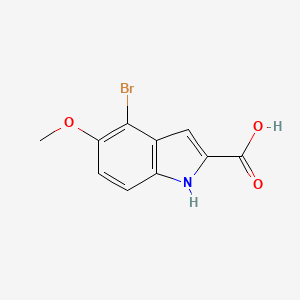

Z-His(Z)-OH is a chemical compound that has gained significant attention in the field of scientific research. It is an amino acid derivative that has shown promise in various applications, including drug development, biochemical studies, and physiological research.

Aplicaciones Científicas De Investigación

Occupational Health and Safety in Green Building Construction

A study by Zhang and Mohandes (2020) developed a Holistic Z-numbers-based Risk Management Framework (HZRMF) for Occupational Health and Safety (OHS) in green building construction projects. This framework comprehensively identifies, analyzes, evaluates, and controls safety risks, particularly those associated with Green Building Construction Workers (GBCWs). The framework integrates Z-numbers with the Delphi technique to identify critical safety risks related to green-oriented requirements. This research contributes significantly to improving OHS in green building construction projects (Zhang & Mohandes, 2020).

Surface Composition of ZnO Nanorods Arrays

Yang et al. (2010) investigated the surface composition of as-grown and annealed ZnO nanorods arrays (ZNAs) using X-ray photoelectron spectroscopy (XPS). This study highlights the role of OH and H bonds in facilitating surface recombination on ZNAs. The findings suggest that annealing significantly modifies the composition of chemisorbed oxygen at the surface of ZNAs, affecting the surface recombination process. This research contributes to the understanding of surface recombination centers in nanorod arrays, which is vital for developing efficient photovoltaic devices (Yang et al., 2010).

Formation of Stable Z-DNA

Zhang et al. (2019) presented a method for forming stable Z-DNA under normal physiological conditions. This method involves mixing two complementary minicircles of single-stranded DNA, inducing topological constraints that convert part of the double-stranded DNA into stable Z-DNA. The formation of Z-DNA has been proven using various methods like circular dichroism spectroscopy and Z-DNA-specific antibody binding assays. This breakthrough in Z-DNA research could lead to significant developments in the understanding of DNA structure and its biological roles (Zhang et al., 2019).

Z-scheme Photocatalyst Sheets for Solar Energy Harvesting

In the context of solar energy harvesting, Ng et al. (2021) developed particulate Z-scheme photocatalyst sheets using P-doped twinned Zn0.5Cd0.5S1-x and Bi4NbO8Cl connected by carbon electron mediators. This Z-scheme configuration enhances charge isolation and enables efficient water splitting into hydrogen and oxygen. The study demonstrates a potential scalable approach for solar water splitting, contributing significantly to solar energy augmentation (Ng et al., 2021).

Z-DNA-forming Sites and Transcription in the Human Genome

Shin et al. (2016) used ChIP-Seq analysis to map genome-wide Z-DNA-forming sites (ZFSs) in human cells. The study found that a large portion of ZFSs is enriched in the promoter regions of genes and is associated with active transcription. This research provides valuable insights into the role of Z-DNA in transcription and genome stability, offering a new perspective on DNA structure-dependent transcriptional regulation (Shin et al., 2016).

Mecanismo De Acción

Target of Action

Z-His(Z)-OH, a synthetic substrate, primarily targets the enzyme pepsin . Pepsin is a proteolytic enzyme that plays a crucial role in the digestion of proteins in the stomach. The primary specificity of pepsin is defined as a preference for hydrophobic L-amino acid residues .

Mode of Action

Z-His(Z)-OH interacts with pepsin through its imidazolium group, which is a cationic group present in the His residue . This interaction leads to the hydrolysis of the peptide bond in the substrate, resulting in the cleavage of the substrate . The replacement of either phe residue of z-his-phe-phe-ome by its d-enantiomer renders the x-y bond resistant to pepsin action .

Biochemical Pathways

The action of Z-His(Z)-OH in the presence of pepsin leads to the hydrolysis of peptide bonds, which is a crucial step in the digestion of proteins. This process affects the protein degradation pathway, leading to the breakdown of complex proteins into simpler amino acids .

Result of Action

The hydrolysis of Z-His(Z)-OH by pepsin results in the breakdown of the substrate, leading to the release of amino acids. This process is essential for the digestion of proteins and the subsequent absorption of amino acids by the body .

Action Environment

The action of Z-His(Z)-OH is influenced by environmental factors such as pH and the presence of other substances. For instance, the activity of pepsin, and hence the hydrolysis of Z-His(Z)-OH, is optimal at low pH, which is the typical environment in the stomach . Additionally, the presence of organic solvents, even in relatively low concentration, can markedly inhibit pepsin action .

Propiedades

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)-3-(1-phenylmethoxycarbonylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O6/c26-20(27)19(24-21(28)30-13-16-7-3-1-4-8-16)11-18-12-25(15-23-18)22(29)31-14-17-9-5-2-6-10-17/h1-10,12,15,19H,11,13-14H2,(H,24,28)(H,26,27)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLXUCKEBNGNEL-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CN(C=N2)C(=O)OCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN(C=N2)C(=O)OCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40521340 | |

| Record name | N,1-Bis[(benzyloxy)carbonyl]-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40521340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-His(Z)-OH | |

CAS RN |

35016-67-2 | |

| Record name | N,1-Bis[(benzyloxy)carbonyl]-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40521340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxaspiro[4.5]decan-8-one](/img/structure/B1601205.png)

![N-[3-[bis(prop-2-enyl)amino]phenyl]acetamide](/img/structure/B1601219.png)

![8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine](/img/structure/B1601223.png)